REACTION_CXSMILES
|
C[O:2][CH:3](OC)[C:4]1[NH:5][C:6]([C:18]2[CH:23]=[CH:22][CH:21]=[C:20]([CH3:24])[N:19]=2)=[C:7]([C:9]2[CH:10]=[CH:11][C:12]3[N:13]([N:15]=[CH:16][N:17]=3)[CH:14]=2)[N:8]=1.C([O-])(O)=O.[Na+]>Cl>[N:17]1[CH:16]=[N:15][N:13]2[CH:14]=[C:9]([C:7]3[N:8]=[C:4]([CH:3]=[O:2])[NH:5][C:6]=3[C:18]3[CH:23]=[CH:22][CH:21]=[C:20]([CH3:24])[N:19]=3)[CH:10]=[CH:11][C:12]=12 |f:1.2|
|
Name
|
|
Quantity
|
6 g
|
Type
|
reactant
|
Smiles
|
COC(C=1NC(=C(N1)C=1C=CC=2N(C1)N=CN2)C2=NC(=CC=C2)C)OC
|
Name
|
|
Quantity
|
120 mL
|
Type
|
solvent
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)(O)[O-].[Na+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
70 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
to cool to 0° C.
|
Type
|
EXTRACTION
|
Details
|
The mixture was extracted with 10% MeOH in CHCl3 (3×200 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the organic phase was dried over anhydrous Na2SO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated to dryness under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
N=1C=NN2C1C=CC(=C2)C=2N=C(NC2C2=NC(=CC=C2)C)C=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.69 g | |
YIELD: PERCENTYIELD | 90% | |
YIELD: CALCULATEDPERCENTYIELD | 90% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |